molecular formula C9H7NO4 B566275 6-Methoxy-1,3-benzoxazole-2-carboxylic acid CAS No. 944898-55-9

6-Methoxy-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B566275
CAS No.: 944898-55-9
M. Wt: 193.158
InChI Key: VNXLFSQGIANKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methoxy-substituted carboxylic acids under acidic conditions to form the benzoxazole ring . Another approach involves the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and selectivity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used under various reaction conditions to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxazole compounds .

Scientific Research Applications

6-Methoxy-1,3-benzoxazole-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid involves its interaction with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s planar structure allows it to efficiently interact with enzymes, receptors, and other biomolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methoxy-1,3-benzoxazole-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position and the carboxylic acid group at the 2-position allows for distinct interactions with biological targets and different reactivity in chemical reactions .

Properties

IUPAC Name

6-methoxy-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLFSQGIANKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.